molecular formula C6H12S B1660031 Thietane, 2-propyl- CAS No. 70678-49-8

Thietane, 2-propyl-

Cat. No. B1660031
CAS RN: 70678-49-8
M. Wt: 116.23 g/mol
InChI Key: GQBLJZKBAFSDSX-UHFFFAOYSA-N
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Description

Thietane, 2-propyl-, also known as 2-Propylthietane, is a derivative of Thietane . Thietane is a heterocyclic compound containing a saturated four-membered ring with three carbon atoms and one sulfur atom . Thietane and its derivative, 2-propylthietane, are strong-smelling mouse alarm pheromones and predator scent analogues .


Synthesis Analysis

Thietane can be produced from the reaction of trimethylene carbonate and potassium thiocyanate, but the yield is low . An improved synthesis method is the reaction of 1,3-dibromopropane and sodium sulfide . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .


Molecular Structure Analysis

The molecular formula of 2-Propylthietane is C6H12S . It contains a total of 19 bonds; 7 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 sulfide, and 1 Thioethane .


Chemical Reactions Analysis

Nucleophiles like butyllithium can open the ring in thietane . Thietane also reacts with bromine . The reactions of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and styrenes produced the [2 + 2] adducts 4-aryl-2,2-bis(trifluoromethyl)thietanes and Diels–Alder adducts .


Physical And Chemical Properties Analysis

The average mass of 2-Propylthietane is 116.225 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 152.1±8.0 °C at 760 mmHg, and a vapour pressure of 4.5±0.3 mmHg at 25°C .

Safety And Hazards

2-Propylthietane is a combustible liquid. It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Thietanes are important aliphatic four-membered thiaheterocycles that are found in the pharmaceutical core and structural motifs of some biological compounds. They are also useful intermediates in organic synthesis . The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives .

properties

IUPAC Name

2-propylthietane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-2-3-6-4-5-7-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBLJZKBAFSDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990907
Record name 2-Propylthietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietane, 2-propyl-

CAS RN

70678-49-8
Record name Thietane, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070678498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylthietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylthietane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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